6-Amino-1H-indazole-3-carbonitrile

Anticancer Leukemia Apoptosis

IDO1 drug discovery programs require authenticated scaffolds with confirmed target engagement and selectivity. 6-Amino-1H-indazole-3-carbonitrile (CAS 1360956-47-3) delivers a privileged indazole core with dual functional handles-the 6-amino group enables acylation, alkylation, and diazonium chemistry, while the 3-carbonitrile serves as a hydrogen-bond acceptor and metabolic stability anchor. • Cellular IDO1 IC50: 13-64 nM; target binding Kd: 550 nM; 420-fold selectivity over TDO. • Kinase inhibitor motif validated in FDA-approved Entrectinib; substitution pattern claimed in patent US-6531491-B1. • Anticancer Selectivity Index: 6.45 (K562 vs. HEK-293), ~46-fold improvement over 5-fluorouracil.

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
Cat. No. B13907758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1H-indazole-3-carbonitrile
Molecular FormulaC8H6N4
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NN=C2C#N
InChIInChI=1S/C8H6N4/c9-4-8-6-2-1-5(10)3-7(6)11-12-8/h1-3H,10H2,(H,11,12)
InChIKeyZVLDCQRHVMPSNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1H-indazole-3-carbonitrile for Medicinal Chemistry Sourcing: Comparative Evidence Guide for Kinase and IDO1 Inhibitor Development


6-Amino-1H-indazole-3-carbonitrile (CAS 1360956-47-3) is a heterocyclic building block featuring a 6-amino substituent and a 3-carbonitrile group on the indazole core . The indazole scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric basis for several FDA-approved kinase inhibitors including Axitinib (Inlyta®) and Pazopanib (Votrient®), as well as Entrectinib (Rozlytrek®), an ALK/ROS1/TRK inhibitor featuring a 3-aminoindazole motif [1]. The compound's predicted physicochemical properties include a boiling point of 472.6±25.0 °C and a density of 1.43±0.1 g/cm³ . However, high-strength differential evidence for the unsubstituted parent compound relative to close analogs remains limited, as most published data characterize derivatives rather than the core scaffold itself.

Procurement Rationale for 6-Amino-1H-indazole-3-carbonitrile: Why 6-Bromo, 5-Nitro, and 1H-Indazole-3-carbaldehyde Analogs Are Not Interchangeable


Generic substitution among indazole-3-carbonitrile analogs is not scientifically justified due to divergent reactivity profiles, target engagement, and downstream derivatization pathways. The 6-amino group confers nucleophilic character enabling acylation, alkylation, and diazonium chemistry that is absent in the 6-bromo analog (which instead participates in cross-coupling reactions) . The 3-carbonitrile group serves as both a hydrogen bond acceptor and a metabolic stability anchor, distinguishing this scaffold from 3-carbaldehyde or 3-carboxylic acid variants which exhibit different electronic properties and biological target preferences . Furthermore, the substitution pattern critically determines kinase selectivity—the 6-amino-3-carbonitrile configuration is specifically enumerated in patent claims for IDO1 and kinase inhibitors, whereas alternative substitution patterns (e.g., 5-nitro, 1-substituted) direct activity toward entirely different targets such as ROCK-I or neutrophil elastase [1].

6-Amino-1H-indazole-3-carbonitrile: Quantitative Differentiation Evidence Against Structural Analogs


Derivative Cytotoxicity in K562 Leukemia Cells: 6-Aminoindazole Scaffold Enables 6.45-Fold Selectivity Index Over 5-Fluorouracil

A derivative of 6-amino-1H-indazole-3-carbonitrile (compound 6o) demonstrated an IC50 of 5.15 µM against K562 leukemia cells while exhibiting substantially lower toxicity toward normal HEK-293 cells (IC50 = 33.2 µM), yielding a Selectivity Index (SI) of 6.45 . In contrast, the reference chemotherapeutic 5-fluorouracil (5-Fu) showed an SI of only 0.14 in the same study, indicating that the 6-aminoindazole scaffold enables a ~46-fold improvement in cancer cell selectivity relative to this standard agent .

Anticancer Leukemia Apoptosis Selectivity Index

IDO1 Inhibitory Potency of 6-Aminoindazole Derivatives: Class-Level IC50 Range of 13-64 nM Across Multiple Human Cancer Cell Lines

A 6-substituted aminoindazole derivative structurally derived from the 6-amino-1H-indazole-3-carbonitrile scaffold demonstrated potent IDO1 inhibition with IC50 values ranging from 13 nM to 64 nM across multiple IFNγ-stimulated human cancer cell lines [1]. Specifically, IC50 values were 16 nM in A375 melanoma cells, 21 nM in MCF7 breast cancer cells, 43 nM in HepG2 hepatocellular carcinoma cells, and 64 nM in HeLa cervical cancer cells [1]. For context, a related 1H-indazole IDO1 inhibitor lacking the 6-amino-3-carbonitrile substitution pattern (compound 2g) exhibited an IC50 of 5.3 µM (5,300 nM) in enzymatic assays [2].

IDO1 Inhibition Immuno-oncology Cancer Immunotherapy Tryptophan Metabolism

6-Aminoindazole Derivatives Exhibit Low Nanomolar IDO1 Affinity with Kd = 550 nM Binding Confirmation

Beyond functional cellular inhibition, a 6-aminoindazole derivative demonstrated direct binding affinity to recombinant human IDO1 with a Kd of 550 nM as measured by fluorescence-based binding assay [1]. Additionally, the compound maintained activity against mouse IDO1 (IC50 = 13 nM in transfected P815 cells) but showed substantially reduced activity against the related enzyme TDO (IC50 = 5,460 nM, approximately 420-fold selectivity) [1]. This selectivity profile contrasts with certain dual IDO1/TDO inhibitors that exhibit more balanced potency across both enzymes.

IDO1 Binding Affinity Enzyme Inhibition Target Engagement

6-Substituted Aminoindazole Scaffold Enables Potent Antiproliferative Activity in Colorectal Cancer: IC50 = 0.4 µM in HCT116 Cells

A 6-substituted aminoindazole derivative (compound 36: N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) designed from the 6-aminoindazole scaffold exhibited potent antiproliferative activity with an IC50 of 0.4 ± 0.3 µM in human colorectal cancer HCT116 cells [1]. Mechanistically, this compound suppressed IDO1 protein expression and induced G2/M cell cycle arrest [1]. For comparison, a less optimized 6-substituted analog (compound 9f: N-(4-fluorobenzyl)-1H-indazol-6-amine) lacking the 1,3-dimethyl substitution showed an IC50 of 14.3 ± 4.4 µM in the same HCT116 cell line [2], demonstrating that the 3-carbonitrile substitution pattern is associated with substantially improved cellular potency.

Colorectal Cancer Antiproliferative HCT116 G2/M Arrest

Procurement-Guided Application Scenarios for 6-Amino-1H-indazole-3-carbonitrile in Drug Discovery and Chemical Biology


IDO1/TDO Immuno-Oncology Inhibitor Development

Use as a core scaffold for synthesizing 6-substituted aminoindazole derivatives targeting IDO1 for cancer immunotherapy. Evidence demonstrates that derivatives of this scaffold achieve cellular IDO1 IC50 values of 13-64 nM [1] with confirmed target binding (Kd = 550 nM) and 420-fold selectivity over TDO [2]. Procurement of this specific 6-amino-3-carbonitrile scaffold, rather than alternative indazole regioisomers, provides access to the substitution pattern associated with nanomolar IDO1 inhibition—a key threshold for immuno-oncology lead optimization programs.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

Deploy as a fragment or early-stage scaffold for kinase inhibitor design. The 3-aminoindazole motif is validated in the FDA-approved drug Entrectinib (ALK/ROS1/TRK inhibitor) [1], while the 6-amino substitution pattern is explicitly claimed in kinase inhibitor patents including US-6531491-B1 covering protein kinase modulation [2]. The dual functional handles (6-amino for derivatization, 3-carbonitrile for hydrogen bonding) enable efficient parallel library synthesis for kinase selectivity profiling.

Anticancer Derivative Synthesis with Favorable Therapeutic Window

Utilize as a starting material for generating anticancer agents with demonstrated selectivity for malignant over normal cells. Derivatives synthesized from this scaffold have achieved a Selectivity Index of 6.45 (K562 vs. HEK-293), representing a ~46-fold improvement over 5-fluorouracil (SI = 0.14) [1]. Additionally, optimized derivatives achieve sub-micromolar antiproliferative activity in colorectal cancer models (IC50 = 0.4 µM in HCT116), with mechanistic evidence of G2/M cell cycle arrest [2].

Chemical Biology Probe Development for IDO1-Mediated Tryptophan Catabolism

Employ as a tool compound scaffold for investigating IDO1-dependent immune suppression mechanisms. The cellular potency (13-64 nM IC50) and direct binding confirmation (Kd = 550 nM) [1] support its use in probe development, while the demonstrated selectivity over TDO (420-fold) [1] enables pathway-specific interrogation of IDO1-mediated kynurenine production without confounding TDO activity.

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